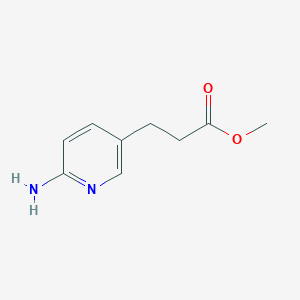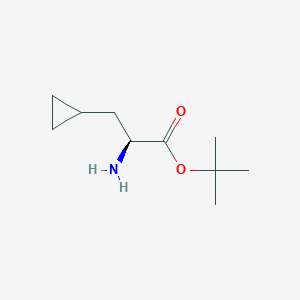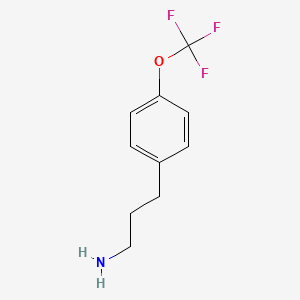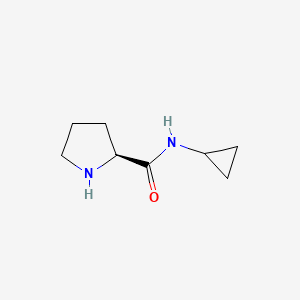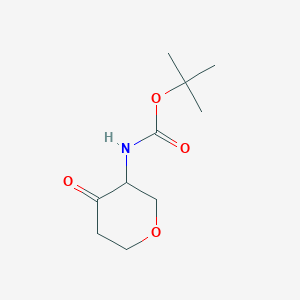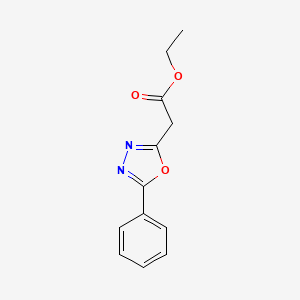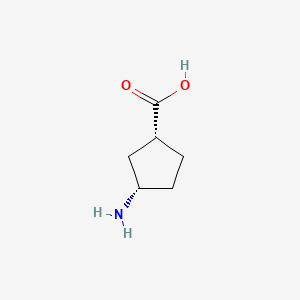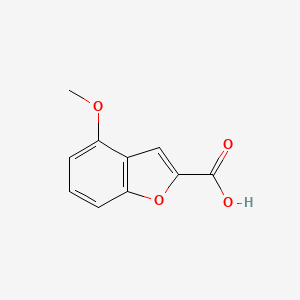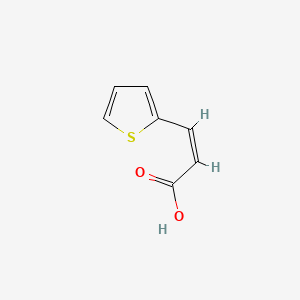
5-Cyclopropylimidazolidine-2,4-dione
Übersicht
Beschreibung
5-Cyclopropylimidazolidine-2,4-dione is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It is a derivative of imidazolidine-2,4-dione .
Synthesis Analysis
The synthesis of 5-Cyclopropylimidazolidine-2,4-dione and its derivatives has been explored in several studies . For instance, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . Another study used deep eutectic solvents in the synthesis of thiazolidinedione derivatives .Molecular Structure Analysis
The molecular structure of 5-Cyclopropylimidazolidine-2,4-dione has been analyzed in several studies . For example, a study on the crystal structure, Hirshfeld surface analysis, and interaction energy of 5,5-diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione provided insights into the molecular structure of this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Cyclopropylimidazolidine-2,4-dione can be inferred from related studies . For instance, the compound has a molecular weight of 140.14 and a molecular formula of C6H8N2O2 .Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
5-Cyclopropylimidazolidine-2,4-dione derivatives have been explored for their potential in pharmacology. For instance, some derivatives have been synthesized and evaluated for their affinity towards 5-HT(1A) and 5-HT(2A) receptors, showcasing potential as antidepressants and/or anxiolytics. One particular compound exhibited significant antidepressant-like effects, comparable to established antidepressants, without affecting locomotor activity, suggesting its potential use in treating depression and anxiety disorders (Czopek et al., 2010).
Anticonvulsant Activity
Research into N-Mannich bases derived from 5-cyclopropyl-5-phenyl-imidazolidine-2,4-diones has revealed promising anticonvulsant properties. These compounds, particularly 5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione, demonstrated potency in seizure tests, outperforming traditional antiepileptic drugs like phenytoin and ethosuximide. This highlights their potential as new-generation anticonvulsants (Byrtus et al., 2011).
Cytotoxic and Genotoxic Activities
Studies on thiazolidine-2,4-dione derivatives have shown selective cytotoxic and genotoxic activities against certain cancer cell lines, such as lung carcinoma cells. This indicates their potential application in cancer treatment, specifically targeting lung cancer (Rodrigues et al., 2018).
Electrochemical Properties
The electrochemical behavior of hydantoin derivatives, including 5-cyclopropylimidazolidine-2,4-dione, has been studied using various voltammetric techniques. These studies provide insights into their oxidation mechanisms and potential biochemical actions, which could be relevant in various scientific applications (Nosheen et al., 2012).
Asymmetric Catalysis and Anticancer Activity
Derivatives of thiazolidine-2,4-dione have been utilized as nucleophiles in asymmetric catalysis, leading to compounds with significant anticancer activities. These derivatives have shown efficacy against various cancer cell lines, highlighting their potential as therapeutic agents in oncology (Jiao et al., 2016).
Zukünftige Richtungen
The future directions for the study of 5-Cyclopropylimidazolidine-2,4-dione could involve further exploration of its biological activities, given the promising results observed with related compounds . Additionally, more research could be conducted to fully understand its synthesis, molecular structure, and mechanism of action.
Eigenschaften
IUPAC Name |
5-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-4(3-1-2-3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRXXRHQPBPSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylimidazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




